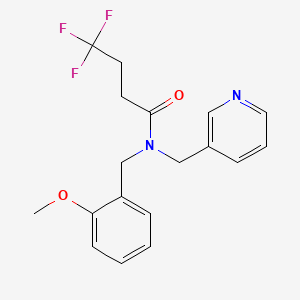![molecular formula C20H21FN6O B4534317 N-(4-fluorophenyl)-4-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B4534317.png)
N-(4-fluorophenyl)-4-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide
説明
Synthesis Analysis
The synthesis of compounds related to the queried molecule involves complex chemical reactions, often including steps like electrophilic fluorination, palladium-catalyzed coupling, and nucleophilic substitution. For instance, a related compound, synthesized to target dopamine D4 receptors, involved electrophilic fluorination using a trimethylstannyl precursor (Eskola et al., 2002). The synthesis route highlights the importance of precision in introducing fluorine atoms and constructing the molecule's complex framework.
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR, and computational modeling. For a similar compound, the structure was determined, revealing how the piperazine ring adopts a specific conformation and the significance of hydrogen bonding and π–π stacking interactions (Özbey et al., 1998). These structural insights are crucial for understanding the compound's chemical behavior and interaction potentials.
Chemical Reactions and Properties
Chemical properties, including reactivity with various reagents and participation in reactions like aminomethylation, are integral to understanding the compound's utility and function. For instance, compounds with similar structures have been synthesized through reactions involving primary amines and formaldehyde, yielding products with potential biological activity (Dotsenko et al., 2012). These reactions are pivotal for diversifying the compound's applications and enhancing its pharmacological relevance.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are determined by the compound's molecular structure and functional groups. While specific data on the queried compound might not be readily available, related research emphasizes the significance of substituents in modifying these properties to enhance pharmacokinetic profiles and reduce side effects (Nie et al., 2020).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are crucial for the compound's applications in chemical syntheses and potential therapeutic uses. For instance, the introduction of triazolyl and piperidine groups can significantly impact the compound's binding affinity and selectivity towards biological targets (Huang et al., 2010).
特性
IUPAC Name |
N-(4-fluorophenyl)-4-[(4-pyridin-2-yltriazol-1-yl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c21-16-4-6-17(7-5-16)23-20(28)26-11-8-15(9-12-26)13-27-14-19(24-25-27)18-3-1-2-10-22-18/h1-7,10,14-15H,8-9,11-13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCFBYDZLULDFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=C(N=N2)C3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B4534244.png)
![5-{[3-(3-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(phenoxymethyl)-1,2,4-oxadiazole](/img/structure/B4534246.png)
![2-{1-[1-(2-fluoro-4-methylbenzoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B4534250.png)
![methyl 5-[2-(benzyloxy)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4534272.png)

![ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4534287.png)
![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-4-(1H-pyrazol-5-yl)benzamide](/img/structure/B4534295.png)
![N-(4-fluorobenzyl)-3-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4534296.png)
![1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B4534297.png)
![2-{3-[1-(2-ethoxyethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B4534303.png)
![7-chloro-3-[2-(1H-imidazol-4-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B4534318.png)
![(1H-benzimidazol-2-ylmethyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B4534334.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4534339.png)
![ethyl N-{[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}glycinate](/img/structure/B4534352.png)